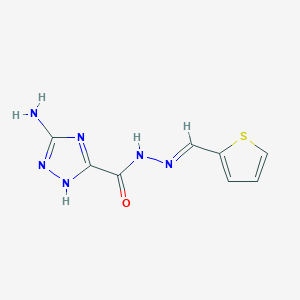

(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

A similar compound, 2-Amino-N’-(thiophen-2-ylmethylene)benzohydrazide (ATMBH), was synthesized by a conventional method, as well as by microwave (MW) irradiation . The MW assisted synthesis of ATMBH was found to have good yield and was more eco-friendly compared to the conventional method of synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic measurements such as proton nuclear magnetic resonance (1HNMR), carbon-13 nuclear magnetic resonance (13CNMR), and Fourier-transform infrared (FTIR) spectroscopy .

Chemical Reactions Analysis

Binding interaction between a similar compound, (E)-2-(2-aminophenylthio)-N-(thiophen-2-ylmethylene)benzenamine, and various metal ions has been studied by UV–Vis spectroscopic measurements . It shows promising coordination towards Hg2+ and almost no interference from other metal ions .

Applications De Recherche Scientifique

Synthesis and Characterization

- Hybrid Molecule Synthesis : A study synthesized hybrid molecules containing thiophene, triazole, and coumarin rings, highlighting a method that uses a small amount of organic solvent and no catalyst (Yılmaz, 2018).

- Physico-Chemical Properties : Another research focused on synthesizing derivatives of thiophen-2-ylmethyl-4H-1,2,4-triazol-3-ylthio acetohydrazides and studying their physico-chemical properties (Safonov, 2018).

- Molecular Conformational Analysis : A study conducted detailed molecular conformational analysis and spectroscopic characterization of (E,Z)-2-(4-amino-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl)-N'-(thiophen-2-ylmethylene) acetohydrazide (Atalay et al., 2019).

Biological Activities

- Antimicrobial Activities : A range of triazole derivatives, including those with thiophene rings, have been synthesized and tested for antimicrobial activities, showing potential as antifungal agents (Başoğlu et al., 2013).

- Antioxidant and Antimicrobial Properties : Compounds synthesized from similar derivatives demonstrated significant antioxidant and antimicrobial activities, particularly against certain bacterial strains (Ünver et al., 2014).

- Antileishmanial Activity : A study on 4-amino-1,2,4-triazole derivatives found remarkable antileishmanial activity, providing insights into potential therapeutic uses (Süleymanoğlu et al., 2017).

Structural Studies

- Crystal Structure Analysis : The crystal structure of a monohydrate form of a related compound was determined, providing detailed information about molecular interactions (Ünver & Tanak, 2018).

- Energetic Salts Synthesis : Research on nitrogen-rich cations, including 5-amino-1H-1,2,4-triazole-3-carbohydrazide derivatives, was conducted, offering new strategies for constructing nitrogen-rich compounds (Zhang et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have shown promising coordination towards various metal ions .

Mode of Action

It’s known that similar schiff base ligands show different electronic, geometrical, and biological properties when they combine with transition metal ions . These properties can alter the kinetic and thermodynamic properties of these complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions .

Biochemical Pathways

Schiff base metal complexes have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The in-silico admet properties of similar compounds pointed to a significant drug-likeness feature, based on the lipinski criteria .

Result of Action

Similar compounds have shown marked anticancer activities . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the geometrical shape and the nature of the central atoms in similar compounds have been identified as more effective factors for antimicrobial activities

Orientations Futures

Propriétés

IUPAC Name |

3-amino-N-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6OS/c9-8-11-6(12-14-8)7(15)13-10-4-5-2-1-3-16-5/h1-4H,(H,13,15)(H3,9,11,12,14)/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKFFGMFPHBNI-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)

![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2410256.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)